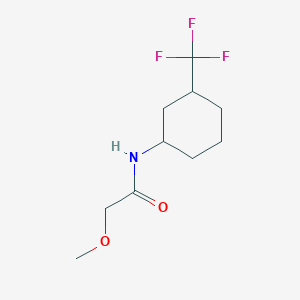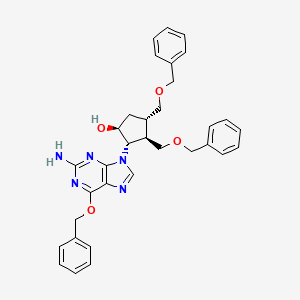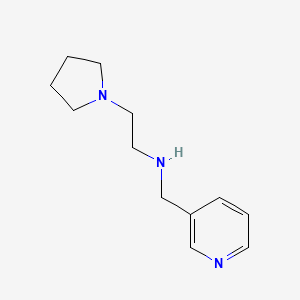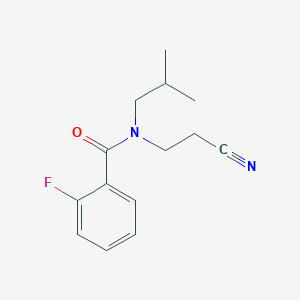
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanoethyl group, a fluorine atom, and an isobutyl group attached to a benzamide core. Its unique structure imparts specific chemical properties that make it valuable for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with isobutylamine to form 2-fluoro-N-isobutylbenzamide. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group, yielding the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of acrylonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
化学反応の分析
Types of Reactions
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide involves its interaction with specific molecular targets. The cyanoethyl group can form hydrogen bonds with amino acid residues in proteins, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
- 2-Cyanoethyl diisopropylchlorophosphoramidite
Uniqueness
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide is unique due to the presence of both a cyanoethyl group and a fluorine atom, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.
特性
分子式 |
C14H17FN2O |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-2-fluoro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C14H17FN2O/c1-11(2)10-17(9-5-8-16)14(18)12-6-3-4-7-13(12)15/h3-4,6-7,11H,5,9-10H2,1-2H3 |
InChIキー |
CYZISHGLCNQPAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(CCC#N)C(=O)C1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


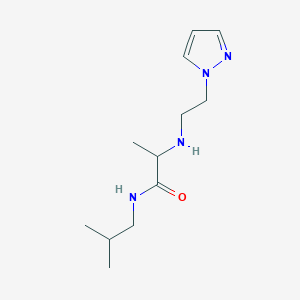
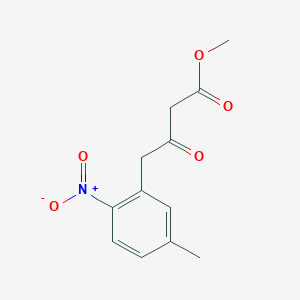
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
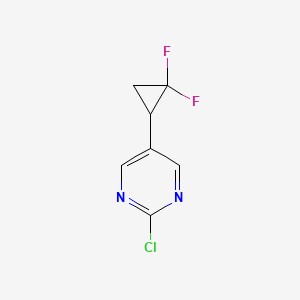

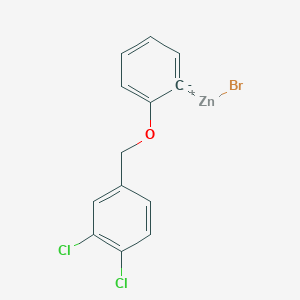
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
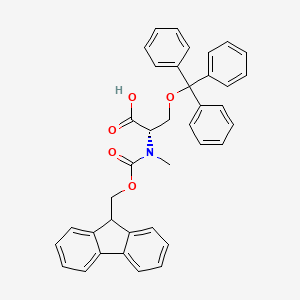
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
